molecular formula C9H17NO4 B14548456 Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate CAS No. 62004-97-1

Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate

Cat. No.: B14548456
CAS No.: 62004-97-1
M. Wt: 203.24 g/mol
InChI Key: MAELYYBRQIPFHM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a hydroxyprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol . This intermediate can then be further reacted with ethyl acrylate under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ethyl 2-[2-(dimethylamino)ethoxy]-3-oxopropanoate.

    Reduction: Formation of ethyl 2-[2-(dimethylamino)ethoxy]propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The dimethylamino group can act as a weak base, facilitating proton transfer reactions. The ethoxy and hydroxy groups can participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate is unique due to the presence of the hydroxyprop-2-enoate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in industrial processes.

Properties

CAS No.

62004-97-1

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate

InChI

InChI=1S/C9H17NO4/c1-4-13-9(12)8(7-11)14-6-5-10(2)3/h7,11H,4-6H2,1-3H3

InChI Key

MAELYYBRQIPFHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)OCCN(C)C

Origin of Product

United States

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